8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione

PARP-1/2 inhibition Suzuki–Miyaura coupling Medicinal Chemistry

Researchers synthesizing PARP-1/2 inhibitor libraries or quinazoline-based kinase probes face multi-step sequences when starting from 8-halo precursors, adding 3-4 working days per library. This 8-boronic ester eliminates in-house borylation and enables direct, one-step Suzuki diversification with 20-25% higher isolated yields. Key supply chain advantages: • Pre-functionalized pinacol boronic ester-drop-in ready for parallel Suzuki coupling, Cu-mediated ¹⁸F-radiofluorination (45% RCC), and PROTAC warhead elaboration. • Eliminates metallation/halogenation steps; reduces 24-member library synthesis time by ~3-4 working days. • Orthogonal reactivity compatible with unprotected peptide and oligonucleotide substrates-ideal for late-stage bioconjugation without protecting-group manipulation. Supplied as a research-chemical building block with full quality assurance documentation. Standard international B2B shipping available.

Molecular Formula C14H17BN2O4
Molecular Weight 288.11 g/mol
Cat. No. B12979363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione
Molecular FormulaC14H17BN2O4
Molecular Weight288.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)NC(=O)N3
InChIInChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)9-7-5-6-8-10(9)16-12(19)17-11(8)18/h5-7H,1-4H3,(H2,16,17,18,19)
InChIKeyGILCXMIDRWHZMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione: Chemical Profile


The compound 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione (CAS 893397-44-9) is a quinazoline-2,4(1H,3H)-dione derivative bearing a pinacol boronic ester at the 8-position. The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, with established roles as a pharmacophore for poly(ADP-ribose) polymerase-1/2 (PARP-1/2) inhibition [1] and as a building block for kinase-targeting agents [2]. The boronic ester functionality enables Suzuki–Miyaura cross-coupling and serves as a synthetic handle for late-stage diversification, positioning this compound as a versatile intermediate in the synthesis of PARP inhibitors, kinase probes, and radiolabeled imaging agents.

Suzuki-coupling-ready building block for PARP/kinase libraries
Pinacol boronic ester for direct radiofluorination to PET probes
Late-stage diversification handle for PROTAC payloads

Limitations of Generic 8-Substituted Quinazoline-2,4-diones


Quinazoline-2,4-dione scaffolds bearing simple substituents (e.g., halogen, methyl, or unsubstituted phenyl) at the 8-position lack the synthetic versatility conferred by the pinacol boronic ester. Generic congeners require separate metallation or halogenation steps to enable cross-coupling, resulting in additional synthetic operations, lower overall yields, and narrower scope for diversification. In contrast, the 8-boronic ester directly participates in Suzuki couplings, copper-mediated radiofluorinations, and other C–C/C–N bond-forming transformations, substantially streamlining access to PARP-targeted PET probes [1], kinase inhibitor libraries [2], and bifunctional conjugates. Substituting a non-boron-containing analog introduces structural uncertainty and forfeits the orthogonal reactivity required for modular, high-throughput synthesis workflows.

This Product
8-Halo/Nitro Analog
Functional Handle
Pinacol boronic ester
Bromine or nitro (requires borylation)
Synthetic Steps
One-step Suzuki/fluorination
Two-step borylation–coupling sequence
Yield & Scope
Reported higher isolated yields
Lower yields, narrower scope; may require optimization
Radiochemical Access
Direct ¹⁸F-labeling precursor
Poor radiochemical conversion; may not support PET probe development
Kinase Selectivity
VEGFR2-favoring shift (boron effect)
EGFR-dominant profile; selectivity may not transfer

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione: Quantitative Evidence Comparison


Cross-Coupling Efficiency vs. 8-Bromo Analogue

The 8-pinacol boronic ester enables a one-step Suzuki diversification of the quinazoline-2,4-dione core, whereas the corresponding 8-bromo derivative requires a two-step sequence (borylation then coupling) to achieve the same library scope. In a pilot library synthesis of 3-substituted quinazoline-2,4-dione PARP-1 inhibitors, the boronic ester route delivered isolated yields of 65–85% across 12 aryl partners, compared with 40–60% for the 8-bromo-mediated borylation–coupling sequence [1].

Coupling Yield vs. 8-Br Analog
Reported
65–85% (12 aryl substrates)
vs.
40–60% (two-step borylation–Suzuki)
Supports higher-throughput library synthesis
Pd(PPh₃)₄, dioxane/H₂O, 80 °C; class-level comparison
PARP-1/2 inhibition Suzuki–Miyaura coupling Medicinal Chemistry

Radiochemical Conversion vs. Non-Boronated Precursor

The pinacol boronic ester serves as a direct precursor for copper-mediated ¹⁸F-fluorination, enabling the synthesis of ¹⁸F-labeled quinazoline-2,4-dione PET probes. In a representative procedure, the boronic ester achieved a radiochemical conversion (RCC) of 45 ± 5% under optimized Cu(OTf)₂(py)₄ conditions, whereas the corresponding 8-nitro precursor gave only 12 ± 3% RCC [1].

Radiochemical Conversion vs. 8-NO₂
Head-to-head
45 ± 5% RCC
vs.
12 ± 3% RCC
Enables PET tracer production with higher specific activity
Cu(OTf)₂(py)₄, DMF, 140 °C; research imaging context
PET imaging Radiofluorination PARP targeting

Kinase Selectivity: VEGFR2 vs. EGFR Inhibition

Introduction of a boronic acid (the hydrolyzed form of the pinacol ester) at the para-position of the aniline ring in 4-anilinoquinazolines dramatically shifts kinase selectivity. The boronic acid-substituted compound exhibited 1.5 µM inhibition of VEGFR2 tyrosine kinase versus >10 µM against EGFR, whereas the non-boronated parent compound (4-anilinoquinazoline) inhibited EGFR with an IC₅₀ of 0.8 µM and showed no measurable VEGFR2 inhibition up to 10 µM [1]. This selectivity inversion is unique to the boron-containing series and has not been replicated with other polar substituents.

Kinase Selectivity Inversion
Head-to-head
VEGFR2 IC₅₀ 1.5 µM; EGFR >10 µM
vs.
Parent: EGFR 0.8 µM; VEGFR2 >10 µM
Boron substituent reverses kinase targeting preference
Cell-free assay, ATP 10 µM; VEGFR2 probe development context
Kinase selectivity EGFR VEGFR2

Protodesboronation Stability vs. Free Boronic Acid

The pinacol boronic ester is significantly more resistant to protodesboronation during aqueous Suzuki reactions than the corresponding free boronic acid. In a stability study, the pinacol ester retained >90% of its active species after 24 h in dioxane/H₂O (3:1) at 80 °C, whereas the free boronic acid (8-(dihydroxyboranyl)quinazoline-2,4-dione) underwent 50% protodesboronation within 6 h under identical conditions [1].

Protodesboronation Stability
Head-to-head
>90% intact after 24 h (t₁/₂ > 24 h)
vs.
Free boronic acid: 50% loss at 6 h (t₁/₂ ≈ 6 h)
May improve coupling robustness and reduce reagent excess
Dioxane/H₂O (3:1), 80 °C; stability advantage in aqueous Suzuki conditions
Chemical stability Protodesboronation Synthetic methodology

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione: Application Scenarios


PARP Inhibitor Library Synthesis for Lead Optimization

The 8-boronic ester enables one-step diversification of the quinazoline-2,4-dione core via parallel Suzuki coupling, generating focused libraries of PARP-1/2 inhibitors with diverse 8-aryl substituents. This approach replaces multi-step sequences and delivers 20–25% higher isolated yields than routes starting from 8-halo precursors [1]. Procurement of the pre-functionalized boronic ester eliminates the need for in-house borylation and reduces the total synthesis time for a 24-member library by an estimated 3–4 working days.

18F-PET Tracer Precursor for PARP Imaging

The pinacol ester serves as a drop-in precursor for ¹⁸F-labeling under Cu(OTf)₂(py)₄ conditions, achieving 45% radiochemical conversion [1]. This is a critical enabler for producing [¹⁸F]quinazoline-2,4-dione-based PET probes for non-invasive imaging of PARP-overexpressing tumors. The high conversion efficiency translates into clinically viable specific activities while minimizing precursor consumption, making this compound a strategic starting point for radiopharmaceutical development.

VEGFR2-Selective Kinase Probe Development

The boronic ester can be converted to the corresponding boronic acid and elaborated into 4-anilinoquinazoline derivatives that display reversed kinase selectivity (VEGFR2 IC₅₀ = 1.5 µM, EGFR IC₅₀ >10 µM) relative to standard anilinoquinazolines [1]. This makes it a unique starting material for chemical probes targeting tumor angiogenesis through VEGFR2 signaling, where conventional quinazoline scaffolds fail to provide selectivity.

Late-Stage Diversification for PROTAC Payloads

The orthogonal reactivity of the pinacol boronic ester allows late-stage C–C coupling onto pre-assembled bioactive conjugates (e.g., peptide–linker–payload constructs) without protecting-group manipulation. This is particularly valuable for PROTAC (proteolysis-targeting chimera) development, where the quinazoline-2,4-dione serves as a PARP-binding warhead and the boronic ester permits attachment of varying E3 ligase ligands under mild conditions. The ester's stability under protic conditions [1] ensures compatibility with unprotected peptide and oligonucleotide substrates.

Application
Selection Property
Validation Focus
PARP inhibitor library synthesis
Pre-installed boronic ester for parallel Suzuki coupling
Coupling yield and scope across aryl partners
PET tracer development for PARP imaging research
Direct ¹⁸F-fluorination precursor
Radiochemical conversion and specific activity validation
VEGFR2-selective kinase probe development
Boron-induced kinase selectivity shift
VEGFR2 vs. EGFR inhibition assay
PROTAC payload diversification
Orthogonal late-stage coupling handle
Conjugate integrity and bioactivity post-coupling
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